molecular formula C7H10O4Rh+2 B11927404 Dicarbonylacetylacetonato rhodium(I)

Dicarbonylacetylacetonato rhodium(I)

Cat. No.: B11927404
M. Wt: 261.06 g/mol
InChI Key: CPRFTFJQMGHRRM-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbonylacetylacetonato rhodium(I): . This compound consists of two carbonyl (CO) ligands and an acetylacetonate ligand. It appears as a dark green solid that dissolves in acetone and benzene, forming yellow solutions . Dicarbonylacetylacetonato rhodium(I) is primarily used as a precursor to homogeneous catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicarbonylacetylacetonato rhodium(I) is synthesized by treating rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base . The reaction can be represented as follows: [ \text{[(CO)2RhCl]2 + 2 NaO2C5H7 → 2 Rh(O2C5H7)(CO)2 + 2 NaCl} ]

Industrial Production Methods: The industrial production of Dicarbonylacetylacetonato rhodium(I) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dicarbonylacetylacetonato rhodium(I) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(0) complexes .

Mechanism of Action

The mechanism by which Dicarbonylacetylacetonato rhodium(I) exerts its effects involves the coordination of its ligands to the rhodium center. The carbonyl and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation reactions, the rhodium center facilitates the addition of carbon monoxide and hydrogen to olefins, forming aldehydes .

Comparison with Similar Compounds

    Dicarbonyl(acetylacetonato)rhodium(III): Similar structure but with rhodium in a higher oxidation state.

    Dicarbonyl(acetylacetonato)iridium(I): Similar structure but with iridium instead of rhodium.

    Dicarbonyl(acetylacetonato)palladium(II): Similar structure but with palladium instead of rhodium.

Uniqueness: Dicarbonylacetylacetonato rhodium(I) is unique due to its specific combination of ligands and the oxidation state of rhodium. This combination imparts distinct catalytic properties, making it particularly effective in certain organic transformations .

Properties

Molecular Formula

C7H10O4Rh+2

Molecular Weight

261.06 g/mol

IUPAC Name

carbon monoxide;4-oxoniumylidenepentan-2-ylideneoxidanium;rhodium

InChI

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H2,1-2H3;;;/p+2

InChI Key

CPRFTFJQMGHRRM-UHFFFAOYSA-P

Canonical SMILES

CC(=[OH+])CC(=[OH+])C.[C-]#[O+].[C-]#[O+].[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.